Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-7-8(3-4-15-7)9-5-12-6-10(9)11(13)14-2/h3-4,9-10,12H,5-6H2,1-2H3 |
InChI Key |
JLHMEOAZXLBWEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2CNCC2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of the Furan Building Block
Methyl 2-methylfuran-3-carboxylate is a common precursor for the furan moiety in the target compound. It can be synthesized by:
- Rhodium-catalyzed cyclization of vinyl acetate with ethyl diazoacetate, yielding methyl 2-methylfuran-3-carboxylate in one step with high efficiency.
- Oxidation of suitable furan derivatives using selenium dioxide in anisole as solvent to achieve formylation or carboxylation at the 3-position of the furan ring.
The furan building block may then be subjected to further functionalization, such as chloromethylation, to introduce reactive handles for subsequent coupling with the pyrrolidine ring.
Construction of the Pyrrolidine Ring and Coupling
The pyrrolidine ring can be constructed or functionalized by several methods:
- Nucleophilic substitution reactions where a pyrrolidine derivative bearing a leaving group at the 4-position is reacted with a furan-containing nucleophile or electrophile to form the C–C bond linking the two rings.
- Multicomponent reactions involving aldehydes, amines, and isocyanides or other components to form pyrrolidine derivatives with furan substituents in a one-pot manner.
- Intramolecular cyclization via acyl azide intermediates generated from acyl chlorides or hydrazides, leading to furopyrrolone or furopyrrolidine skeletons.
A representative synthetic sequence involves the regioselective formation of hydrazides from diesters, conversion to acyl azides, and Curtius rearrangement to isocyanates, which then cyclize intramolecularly to form the pyrrolidine ring fused or substituted with the furan moiety.
Representative Synthetic Procedure from Literature
Based on the detailed study by Karahan et al. (2011), a plausible synthetic route includes:
| Step | Reaction | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Synthesis of methyl 2-(2-methoxy-2-oxoethyl)furan-3-carboxylate | 1,3-Acetone dicarboxylate + chloroacetaldehyde | Pyridine, reflux | Intermediate diester precursor |
| 2 | Regioselective hydrazide formation | Hydrazine monohydrate | 0–15 °C, 18 h | Monohydrazide formed in 80% yield |
| 3 | Conversion to acyl azide | Acyl hydrazide + NaN3 or SOCl2 | Aqueous medium or reflux | Acyl azide intermediate |
| 4 | Curtius rearrangement and intramolecular cyclization | Heating | Cyclization to furopyrrolone/pyrrolidine derivatives | High yields reported |
| 5 | Esterification or methylation | Methanol or methylating agents | Standard conditions | Methyl ester formation |
Alternative Methods and Catalytic Approaches
- Palladium-catalyzed α-alkylation of furans : Pd(0) catalysts with ligands such as Xantphos have been used to regioselectively alkylate methyl furan-2-carboxylates with alkyl iodides, which could be adapted for the preparation of substituted furan intermediates for coupling with pyrrolidine derivatives.
- Multicomponent reactions : Zhu et al. developed a four-component synthesis of furopyrrolones using methyl α-isocyano-4-nitrobenzeneacetate, aldehydes, and amines, which can be modified for the synthesis of methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate analogs.
Summary Table of Key Synthetic Routes
| Synthetic Strategy | Starting Materials | Key Intermediates | Advantages | Limitations |
|---|---|---|---|---|
| Hydrazide/Acyl Azide Cyclization | Diesters, hydrazine | Acyl azide, isocyanate | Regioselective, high yield | Requires careful control of temperature and reagents |
| Pd-Catalyzed α-Alkylation | Methyl furan-2-carboxylate, alkyl iodides | Alkylated furan derivatives | Mild conditions, regioselective | Catalyst cost, ligand optimization needed |
| Multicomponent Reaction | Isocyanides, aldehydes, amines | Methoxyoxazole intermediates | One-pot, diversity-oriented synthesis | Complexity in purification |
Analytical and Characterization Data
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of the furan ring, pyrrolidine protons, and methyl ester signals.
- Infrared Spectroscopy (IR) : Characteristic ester carbonyl stretch (~1730 cm^-1), furan ring vibrations, and NH stretches if present.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with molecular weight (~219.25 g/mol) confirm molecular formula.
- Melting Point : Sharp melting point consistent with pure compound, often reported in literature for confirmation.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl group on the furan ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-methanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate is an organic compound featuring a pyrrolidine ring combined with a methylfuran moiety. The presence of both furan and pyrrolidine components suggests potential chemical properties suitable for various synthetic applications and biological studies.
Potential Applications
This compound has potential applications in various fields:
- Agricultural Chemicals: Its antimicrobial properties could be explored for use in agrochemicals to protect crops from pathogens.
- Material Science: The compound's unique structure makes it a candidate for developing novel materials with specific properties.
- Pharmaceuticals: Research indicates that compounds containing both furan and pyrrolidine structures often exhibit significant biological activities. This suggests its potential use in drug development.
Structural and Functional Similarities
This compound shares structural and functional similarities with several other compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-methylfuran-3-carboxylate | Furan ring with a carboxylic acid group | Simpler structure; primarily used in synthesis |
| Pyrrolidine-3-carboxylic acid | Pyrrolidine ring with a carboxylic acid | Lacks furan; often used in drug synthesis |
| Furan-based derivatives | Various substitutions on the furan ring | Diverse biological activities |
Mechanism of Action
The mechanism of action of methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, while the pyrrolidine ring can enhance binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrolidine-3-carboxylate Derivatives
Key Observations :
- Electronic Effects : The 2-methylfuran group is electron-rich due to the oxygen atom in the furan ring, contrasting with electron-withdrawing substituents like chloro or fluoro in phenyl derivatives. This difference may influence solubility, dipole moments, and reactivity in hydrogen-bonding interactions .
Structural and Crystallographic Insights
- Ring Puckering : The Cremer-Pople parameters () could be used to analyze the puckering of the pyrrolidine ring in these compounds. For example, electron-donating groups like methoxy may stabilize specific puckered conformations, whereas bulky substituents like 2-methylfuran could induce strain .
- Hydrogen-Bonding Networks : highlights the role of hydrogen bonds in crystal packing. The ester carbonyl and pyrrolidine NH groups (if present) may form distinct motifs compared to halogenated phenyl derivatives .
Pharmacological Potential
- demonstrates the use of a pyrrolidine carboxylate intermediate in synthesizing Elironrasib, a RAS inhibitor, suggesting therapeutic relevance for related structures .
Biological Activity
Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate is an organic compound notable for its unique structural features, which include a pyrrolidine ring and a methylfuran moiety. This combination suggests potential biological activities that merit detailed examination.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.25 g/mol. The presence of both the furan and pyrrolidine components indicates that this compound may exhibit diverse chemical properties, making it a candidate for various biological studies and applications.
Biological Activities
Research indicates that compounds containing furan and pyrrolidine structures often exhibit significant biological activities, including:
- Antiproliferative Effects : Similar compounds have demonstrated antiproliferative activity against various cancer cell lines. For instance, furo[3,2-c]coumarin derivatives have shown effectiveness against MCF-7 breast and HCT-15 colon cancer cells .
- Antimicrobial Properties : Studies on related structures have revealed strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar furan structures have been found to exceed the potency of standard antibiotics like ampicillin .
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as proteins or nucleic acids. The furan moiety is known for its reactivity, which can lead to the formation of adducts with biomolecules, potentially disrupting normal cellular functions.
Case Studies
- Antiproliferative Activity : A study demonstrated that furo[3,2-c]coumarin derivatives exhibited significant antiproliferative effects on cancer cell lines, suggesting that this compound could similarly impact cell growth through mechanisms involving DNA binding and interference with cell cycle progression .
- Antimicrobial Efficacy : In a separate investigation, derivatives of compounds with similar structures were tested for antimicrobial activity. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics against various bacterial strains, highlighting the potential of this compound in combating resistant bacterial infections .
Comparative Analysis
To better understand the unique biological properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-methylfuran-3-carboxylate | Furan ring with a carboxylic acid group | Simpler structure; primarily used in synthesis |
| Pyrrolidine-3-carboxylic acid | Pyrrolidine ring with a carboxylic acid | Lacks furan; often used in drug synthesis |
| Furan-based derivatives | Various substitutions on the furan ring | Diverse biological activities |
The uniqueness of this compound lies in its combination of both furan and pyrrolidine functionalities, which may lead to distinct biological activities not observed in simpler analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as (1) condensation of a pyrrolidine precursor with a substituted furan derivative, (2) cyclization under acidic or basic conditions, and (3) esterification. Key reagents include coupling agents (e.g., DCC for activating carboxylic acids) and solvents like dichloromethane or DMF. Reaction parameters (temperature, pH) must be tightly controlled to minimize side products. For example, highlights cyclization optimization via temperature gradients (e.g., 60–80°C in methanol) . Post-synthesis purification often employs column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming stereochemistry and substituent positions. For instance, the furan proton signals in the aromatic region (δ 6.5–7.5 ppm) and pyrrolidine ring protons (δ 2.5–4.0 ppm) are diagnostic. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). and provide comparative tables for analogous compounds .
Q. What are common impurities or byproducts encountered during synthesis, and how are they mitigated?
- Methodological Answer : Byproducts may include uncyclized intermediates or stereoisomers. For example, incomplete esterification can yield carboxylic acid derivatives. Impurities are minimized via strict stoichiometric control of reagents (e.g., 1.2 equivalents of methylating agents) and monitored using thin-layer chromatography (TLC) . High-performance liquid chromatography (HPLC) with a C18 column resolves enantiomeric impurities, as noted in for structurally similar pyrrolidines .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence biological activity, and what strategies resolve enantiomeric mixtures?
- Methodological Answer : Stereochemical configuration (e.g., 3R,4S vs. 3S,4R) significantly impacts binding to biological targets like enzymes or receptors. Chiral resolution techniques include chiral HPLC (e.g., using amylose-based columns) or enzymatic kinetic resolution. demonstrates that stereoisomers of methyl pyrrolidine-3-carboxylate derivatives exhibit differing IC₅₀ values in receptor-binding assays .
Q. What computational methods predict the compound’s pharmacokinetic properties, and how do structural modifications enhance bioavailability?
- Methodological Answer : Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) predicts interactions with cytochrome P450 enzymes. Substituent modifications (e.g., fluorination at the furan ring) can improve metabolic stability, as seen in for trifluoromethyl analogs .
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). For example, notes that trifluoromethyl-substituted pyrrolidines show variable IC₅₀ values in different cancer cell lines due to membrane permeability differences . Meta-analyses using standardized protocols (e.g., NIH/NCATS guidelines) are recommended.
Q. What in vitro/in vivo models are suitable for evaluating neuropharmacological potential?
- Methodological Answer : Primary neuronal cultures or SH-SY5Y cells assess neuroprotection or toxicity. In vivo, rodent models (e.g., Morris water maze for cognitive effects) are used. suggests amino-substituted pyrrolidines modulate neurotransmitter receptors (e.g., GABAₐ), guiding assay selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
